

Toxicological Profile of (Rac)-Epoxiconazole and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Epoxiconazole

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This technical guide provides a comprehensive overview of the toxicological profile of the racemic mixture of the fungicide epoxiconazole, with a focus on its isomers where data is available. The information is compiled from a range of scientific literature and regulatory documents to support research and development activities.

Executive Summary

Epoxiconazole is a broad-spectrum triazole fungicide that has been widely used in agriculture. Its toxicological profile is characterized by effects on the liver, endocrine system, and reproductive and developmental processes. The primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, leading to disruptions in steroidogenesis. While the racemic mixture has been extensively studied, data on the specific toxicological properties of its individual enantiomers in mammalian systems are limited. This guide summarizes the key toxicological endpoints, details the experimental methodologies used in pivotal studies, and visualizes the known signaling pathways affected by epoxiconazole.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for **(Rac)-Epoxiconazole**. Data for individual isomers in mammalian systems are largely unavailable in the public domain.

Table 1: Acute Toxicity of **(Rac)-Epoxiconazole**

Endpoint	Value	Species	Route	Source
LD50	>5000 mg/kg	Rat	Oral	[1]
LD50	>2000 mg/kg	Rat	Dermal	[1]
LC50	>5.3 mg/L/4h	Rat	Inhalation	[1]

Table 2: Repeated Dose Toxicity and Carcinogenicity of **(Rac)-Epoxiconazole**

Study Type	Species	NOAEL	LOAEL	Key Effects	Source
90-Day Oral Toxicity	Rat (Female)	8 mg/kg/day	21 mg/kg/day	Histopathological effects on the liver.	[2]
90-Day Oral Toxicity	Rat (Male)	No NOAEL established	-	Significant decreases in adrenal weights at all dose levels.	[2]
18-Month Carcinogenicity	Mouse	0.8 mg/kg bw/day	-	Liver effects (increased organ weights, changes in clinical chemistry and histology), liver cell adenomas and carcinomas.	[3]
24-Month Chronic Toxicity/Carcinogenicity	Rat	8 mg/kg bw/day (Carcinogenicity)	45 mg/kg bw/day (approx.)	Ovarian tumors.	[3]

Table 3: Reproductive and Developmental Toxicity of **(Rac)-Epoxiconazole**

Study Type	Species	NOAEL	LOAEL	Key Effects	Source
Two-Generation Reproduction	Rat	2.3 mg/kg bw/day (Parental, Reproductive, and Offspring)	23 mg/kg bw/day	Reduced body weight, vaginal hemorrhages (parental); increased perinatal mortality, edema (offspring); impaired fertility, prolonged gestation, dystocia.	[3]
Developmental Toxicity	Rat	-	-	Increased incidence of minor skeletal variations (rudimentary cervical ribs and accessory 14th rib).	[2]
Developmental Toxicity	Rabbit	-	-	No evidence of increased fetal sensitivity.	[2]

Table 4: Enantioselective Ecotoxicity of Epoxiconazole Isomers

Organism	Endpoint	(+)- Epoxiconazole	(-)- Epoxiconazole	Racemate	Source
Scenedesmus obliquus (Green Alga)	72h-EC50	More toxic than (-) and racemate	Less toxic than (+) but more than racemate	Least toxic	

Note: Specific quantitative values for the enantiomers in this study were not provided in the abstract.

Experimental Protocols

The toxicological evaluation of epoxiconazole has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

A two-generation study is designed to assess the effects of a substance on the reproductive performance of two generations of animals.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Test Species: Rat is the preferred species.[\[4\]](#)[\[5\]](#)
- Administration: The test substance is typically administered orally through the diet, drinking water, or by gavage.[\[7\]](#)
- Dosing: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality or severe suffering.[\[7\]](#)
- Exposure Period:
 - P (Parental) Generation: Dosing begins in young adult males and females before mating, continues through mating, gestation, and lactation.

- F1 (First Filial) Generation: Offspring are exposed from conception through lactation. After weaning, selected F1 animals are dosed through maturity, mating, and the production of the F2 generation.
- Key Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and detailed post-mortem examination including organ weights and histopathology of reproductive organs.
 - Offspring (F1 and F2): Viability, sex ratio, body weight, physical development (e.g., anogenital distance, nipple retention), and post-mortem examination of selected pups.[\[4\]](#)
[\[5\]](#)

In a two-generation study on epoxiconazole in rats, the top dose tested was 250 ppm (approximately 23 mg/kg bw/day).[\[3\]](#)

Carcinogenicity Bioassay (Following OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays to determine the carcinogenic potential of a chemical.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Test Species: Typically conducted in two rodent species, most commonly rats and mice.[\[9\]](#)
- Administration: The route of exposure is usually oral (in the diet).
- Dosing: At least three dose levels plus a concurrent control group are used, with at least 50 animals of each sex per group. The highest dose is typically the maximum tolerated dose (MTD).[\[8\]](#)
- Duration: For rats, the study duration is typically 24 months, and for mice, it is 18 to 24 months.[\[8\]](#)[\[9\]](#)
- Key Endpoints Evaluated:
 - Survival and body weight changes over the course of the study.

- Daily clinical observations for signs of toxicity and tumor development.
- Comprehensive gross necropsy at the end of the study.
- Histopathological examination of all organs and tissues from all animals, with a particular focus on neoplastic lesions.[8]

A 79-week dietary carcinogenicity study in mice used dose levels of 0, 1, 5, 200, and 500 ppm of epoxiconazole.[2] A 24-month study in rats used dose levels of 0, 30, 150, 750, and 1500 ppm.[3]

In Vitro Aromatase Inhibition Assay

This assay is used to assess the potential of a substance to inhibit the enzyme aromatase (CYP19), which is crucial for estrogen biosynthesis.[1][11][12]

- Test System: Commonly used systems include human placental microsomes, which are a rich source of aromatase, or the H295R human adrenocortical carcinoma cell line, which expresses many of the key enzymes in the steroidogenesis pathway.[11][13]
- Methodology (Tritiated Water-Release Assay):
 - The test system (microsomes or cell lysate) is incubated with a radiolabeled androgen substrate (e.g., [1 β -³H]-androstenedione).
 - Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O.
 - The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the remaining radiolabeled substrate.
 - The amount of ³H₂O is quantified by liquid scintillation counting and is directly proportional to the aromatase activity.
 - The assay is performed with and without the test substance at various concentrations to determine the concentration that causes 50% inhibition (IC₅₀).[12]

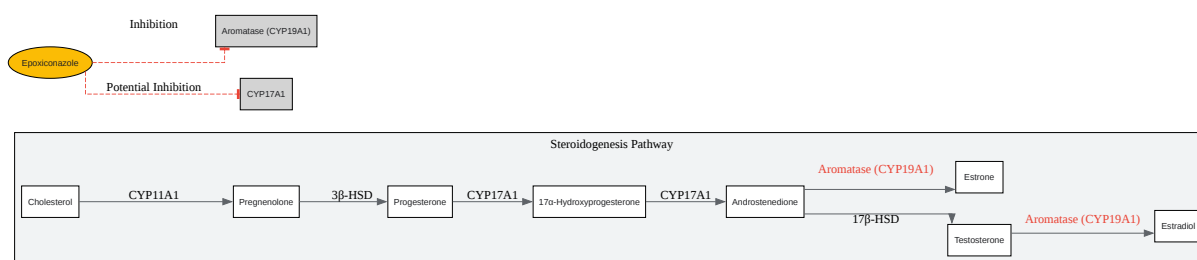
Epoxiconazole has been shown to be an inhibitor of aromatase in in vitro studies.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of epoxiconazole is primarily attributed to its ability to interfere with key biological pathways, particularly those involved in hormone synthesis and xenobiotic metabolism.

Inhibition of Steroidogenesis

Epoxiconazole, like other triazole fungicides, inhibits cytochrome P450 enzymes. A key target is CYP51 (lanosterol 14 α -demethylase), which is essential for ergosterol synthesis in fungi.[14] [15] However, epoxiconazole also inhibits mammalian CYP enzymes involved in steroidogenesis, notably aromatase (CYP19A1) and potentially CYP17.[9][16] Inhibition of aromatase blocks the conversion of androgens to estrogens, leading to hormonal imbalances that can result in reproductive and developmental toxicity.[9]

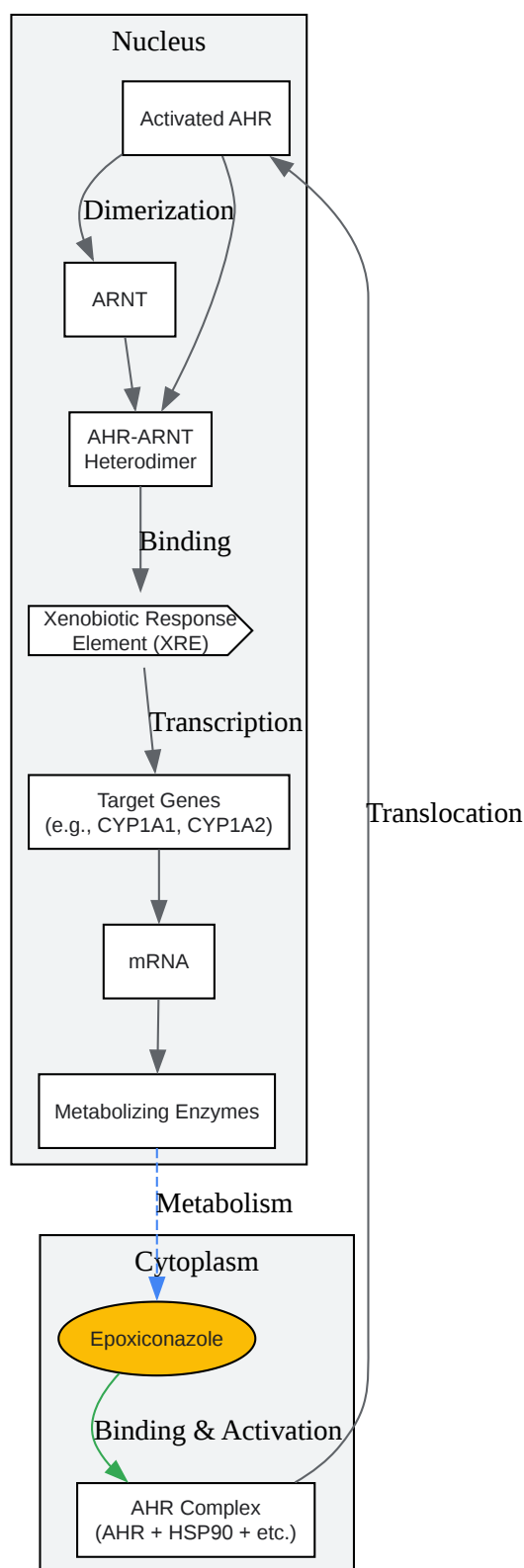


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Caption: Epoxiconazole inhibits aromatase (CYP19A1), disrupting estrogen synthesis.

Aryl Hydrocarbon Receptor (AHR) Signaling

Epoxiconazole has been shown to activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism.^[15] Upon activation, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding Phase I and Phase II metabolizing enzymes, such as CYP1A1 and CYP1A2. AHR activation can also interfere with other signaling pathways, contributing to the toxic effects of epoxiconazole.^[15]

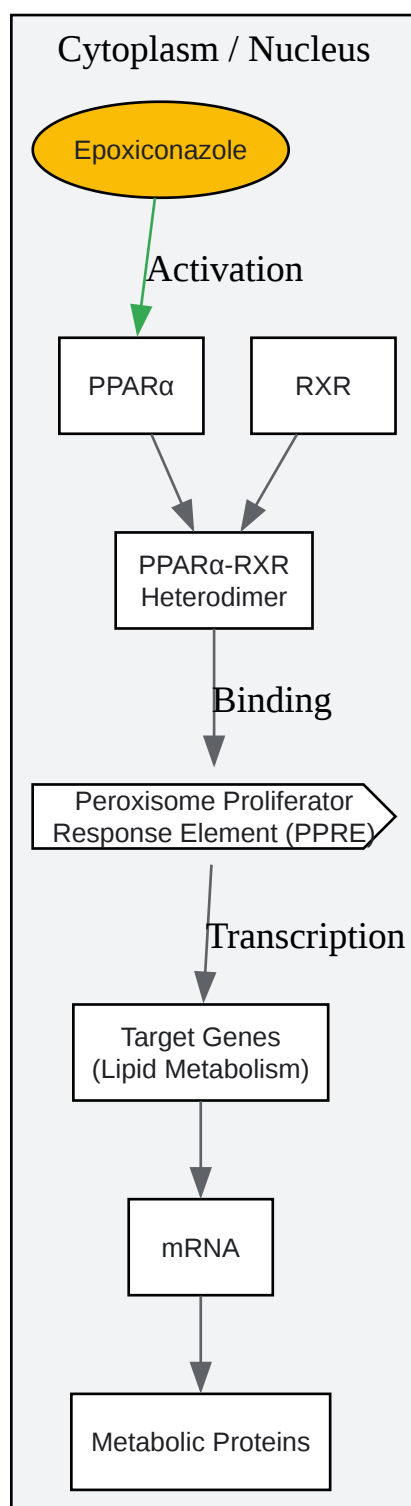


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Caption: Epoxiconazole activates the AHR signaling pathway, inducing metabolic enzymes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Studies have indicated that epoxiconazole can modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPAR α .^[10] PPARs are nuclear receptors that regulate lipid metabolism and energy homeostasis. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) on target genes. This can lead to changes in the expression of genes involved in fatty acid oxidation and lipid transport, potentially contributing to the liver effects observed with epoxiconazole, such as hepatomegaly and changes in lipid profiles.^[10]



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Caption: Epoxiconazole modulates the PPAR α signaling pathway, affecting lipid metabolism.

Conclusion

The toxicological profile of **(Rac)-Epoxiconazole** is well-characterized, with the liver and the endocrine system being the primary targets. Its mechanism of toxicity is linked to the inhibition of crucial CYP450 enzymes and the modulation of nuclear receptor signaling pathways, including AHR and PPAR. While comprehensive data exists for the racemic mixture, a significant data gap remains regarding the specific toxicological properties of its individual enantiomers in mammalian systems. Further research into the enantiomer-specific toxicity and toxicokinetics would provide a more refined understanding of the risks associated with epoxiconazole exposure and could inform the development of safer alternatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field.

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- To cite this document: BenchChem. [Toxicological Profile of (Rac)-Epoxiconazole and Its Isomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601465#toxicological-profile-of-rac-epoxiconazole-and-its-isomers>]

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